2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol
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Overview
Description
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol is a complex organic compound that features a benzyl group, a hydroxyethyl group, and a chloropyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol typically involves the following steps:
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Formation of the Benzyl(2-hydroxyethyl)amine Intermediate
Reactants: Benzylamine and 2-chloroethanol.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: Benzyl(2-hydroxyethyl)amine.
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Coupling with 2-chloro-4-pyridinecarboxaldehyde
Reactants: Benzyl(2-hydroxyethyl)amine and 2-chloro-4-pyridinecarboxaldehyde.
Conditions: The reaction is typically performed in an organic solvent such as ethanol, with a catalyst like p-toluenesulfonic acid.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloropyridyl group can undergo reduction to form a pyridyl group.
Substitution: The chlorine atom in the chloropyridyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridyl derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of chloropyridyl compounds with biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol involves its interaction with specific molecular targets. The chloropyridyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The benzyl and hydroxyethyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-3-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-5-pyridyl)ethanol: .
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom on the pyridyl ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C16H19ClN2O2 |
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Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-[benzyl(2-hydroxyethyl)amino]-1-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C16H19ClN2O2/c17-16-10-14(6-7-18-16)15(21)12-19(8-9-20)11-13-4-2-1-3-5-13/h1-7,10,15,20-21H,8-9,11-12H2 |
InChI Key |
OEZXAKJVVCVNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(C2=CC(=NC=C2)Cl)O |
Origin of Product |
United States |
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